molecular formula C10H9N3 B2917599 N-(Pyridin-3-yl)pyridin-2-amine CAS No. 33932-95-5

N-(Pyridin-3-yl)pyridin-2-amine

Cat. No.: B2917599
CAS No.: 33932-95-5
M. Wt: 171.203
InChI Key: JDOUVZLLXQKXPQ-UHFFFAOYSA-N
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Description

N-(Pyridin-3-yl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of two pyridine rings connected via an amine group

Mechanism of Action

Target of Action

N-(Pyridin-3-yl)pyridin-2-amine is a complex organic compound that interacts with various targets. It has been found to have antifungal activity, particularly against Candida spp . The compound’s primary target is the Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, inhibiting the formation of ergosterol . This disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane’s composition and integrity, impairing its function and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway. By inhibiting the enzyme CYP51, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell and ultimately leading to cell death .

Pharmacokinetics

In-silico absorption, distribution, metabolism, excretion, and toxicity (admet) analysis suggests that the compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of this compound’s action is the inhibition of fungal growth. The compound exhibits potent antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . This indicates that the compound is effective at relatively low concentrations in inhibiting the growth of Candida spp., including several multidrug-resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-3-yl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the compound can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethyl acetate, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce amine derivatives.

Scientific Research Applications

N-(Pyridin-3-yl)pyridin-2-amine has numerous scientific research applications:

Comparison with Similar Compounds

N-(Pyridin-3-yl)pyridin-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-pyridin-3-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOUVZLLXQKXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Stock solution: 0.01 mmol Pd and ligand were dissolved in 2 mL DME. 3-bromopyridine (0.482 mL, 5.00 mmol) was dissolved in DME (10 mL). To the solution was added the stock solution, and sodium tert-butoxide (0.673 g, 7.00 mmol). To the mixture was added a solution of pyridin-2-amine (0.565 g, 6.00 mmol) in DME (10 mL). The mixture was heated at 90 °C overnight. The mixture was filtered. The filtrate was concentrated, and the compound was purified by preparative HPLC on a XBridge C18 column (10 µm 250x50 ID mm) using a gradient of 0-50% acetonitrile in H2O/ACN/NH3 95/5/0.2 buffer over 15 minutes with a flow of 100 mL/min. The compounds were detected by UV at 254nm. To the fractions (ca. 60mL) were added 5 mL of HOAc. The product was freezing-dried to give the product N-(pyridin-3-yl)pyridin-2-amine (0.190 g, 22.20 %).
Quantity
0.007 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.006 mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
reactant
Reaction Step Four
Quantity
4.86e-06 mol
Type
catalyst
Reaction Step Five
Quantity
4.86e-06 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Bromopyridine (0.3 mL, 3.16 mmol), 3-aminopyridine (327 mg, 3.48 mmol), tBuOK (532 mg, 4.74 mmol), (±)-BINAP (79 mg, 0.126 mmol) and Pd2(dba)3 (72 mg, 0.079 mmol) were stirred in toluene (5 mL) at 90° C. under Ar(g) for 19 h. The reaction mixture was then diluted with CH2Cl2 (5 mL) and silica was added followed by the removal of the solvent under reduced pressure. The resulting dry loaded material was purified by silica gel column chromatography eluting with CH2Cl2/MeOH (100:3 to 100:6) to furnish I as a brown oil (483 mg, 90%).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
532 mg
Type
reactant
Reaction Step One
[Compound]
Name
(±)-BINAP
Quantity
79 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

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